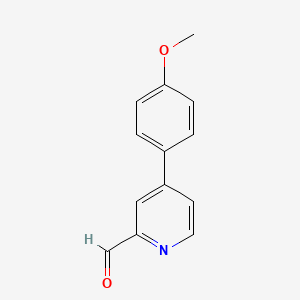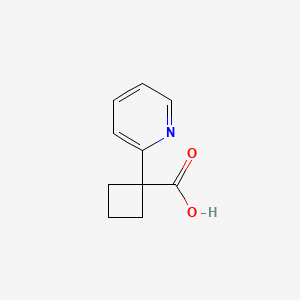![molecular formula C36H43BF4N2 B1394103 2-((e)-3-(5,5-Dimethyl-3-[(e)-3-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)-1-propenyl]-2-cyclohexen-1-ylidene)-1-propenyl)-1,3,3-trimethyl-3h-indolium tetrafluoroborate CAS No. 410536-44-6](/img/structure/B1394103.png)
2-((e)-3-(5,5-Dimethyl-3-[(e)-3-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)-1-propenyl]-2-cyclohexen-1-ylidene)-1-propenyl)-1,3,3-trimethyl-3h-indolium tetrafluoroborate
Übersicht
Beschreibung
2-((e)-3-(5,5-Dimethyl-3-[(e)-3-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)-1-propenyl]-2-cyclohexen-1-ylidene)-1-propenyl)-1,3,3-trimethyl-3h-indolium tetrafluoroborate is a useful research compound. Its molecular formula is C36H43BF4N2 and its molecular weight is 590.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((e)-3-(5,5-Dimethyl-3-[(e)-3-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)-1-propenyl]-2-cyclohexen-1-ylidene)-1-propenyl)-1,3,3-trimethyl-3h-indolium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((e)-3-(5,5-Dimethyl-3-[(e)-3-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)-1-propenyl]-2-cyclohexen-1-ylidene)-1-propenyl)-1,3,3-trimethyl-3h-indolium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Tetrafluoroborate-Selective Sensors
Studenyak et al. (2012) conducted a study to develop tetrafluoroborate-selective PVC membrane electrodes based on active substances formed by ion pairs of specific cations with tetrafluoroborate ions. The electrodes demonstrated a pH-insensitive behavior in the range of 2–8 and were effectively used for boron determination in acidic media of 6–7 mol L−1 H2SO4. The sensor was successfully applied for the determination of B2O3 in CdS(Se) nanocrystal-doped glasses, showcasing its practical applications in selective ion detection and measurement (Studenyak et al., 2012).
Photovoltaic and Photoconductive Materials
Davidenko et al. (2004) explored the composition films based on polystyrene containing certain dyes and sensitizers including 1,3,3-trimethyl-2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-en-1-yl]-3H-indolium tetrafluoroborate. The study found that these compositions showed an internal photo effect upon irradiation in the near-IR range, indicating their potential application in photoconductive materials for the near-IR radiation range (Davidenko et al., 2004).
Enhancement of Dye-Sensitized Solar Cells
Wu et al. (2009) investigated the use of carboxylated cyanine dyes in nanocrystalline TiO2 solar cells to improve photoelectric conversion efficiency. The study involved co-sensitization with a near-IR absorbing cyanine dye, which showed promising results in enhancing the photoelectrical properties of dye-sensitized solar cells, demonstrating the potential of such compounds in solar energy applications (Wu et al., 2009).
Eigenschaften
IUPAC Name |
(2E)-2-[(E)-3-[(3E)-5,5-dimethyl-3-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]cyclohexen-1-yl]prop-2-enylidene]-1,3,3-trimethylindole;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H43N2.BF4/c1-34(2)24-26(15-13-21-32-35(3,4)28-17-9-11-19-30(28)37(32)7)23-27(25-34)16-14-22-33-36(5,6)29-18-10-12-20-31(29)38(33)8;2-1(3,4)5/h9-23H,24-25H2,1-8H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVFZRVKJDHJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1(CC(=CC(=CC=CC2=[N+](C3=CC=CC=C3C2(C)C)C)C1)C=CC=C4C(C5=CC=CC=C5N4C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1(CC(=C/C(=C/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C)/C1)/C=C/C=C/4\C(C5=CC=CC=C5N4C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H43BF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((e)-3-(5,5-Dimethyl-3-[(e)-3-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)-1-propenyl]-2-cyclohexen-1-ylidene)-1-propenyl)-1,3,3-trimethyl-3h-indolium tetrafluoroborate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1394020.png)
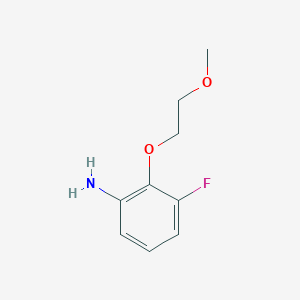
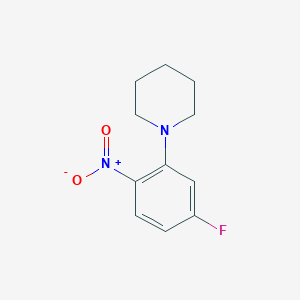
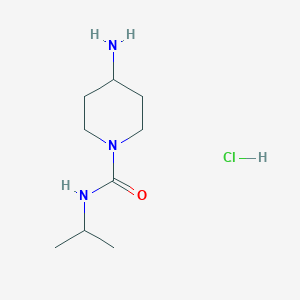
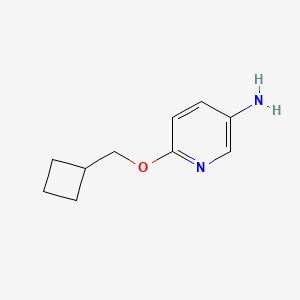
![N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methyl]-N-methylamine](/img/structure/B1394031.png)
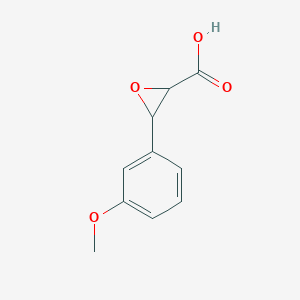
![2-[4-(Dimethylamino)butoxy]isonicotinic acid](/img/structure/B1394034.png)
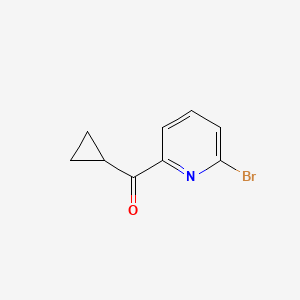
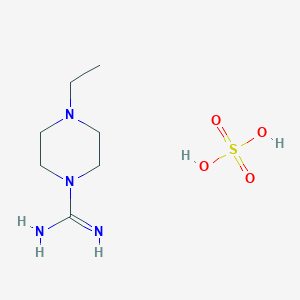
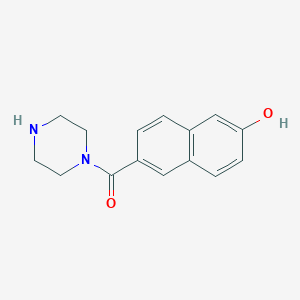
![N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine](/img/structure/B1394040.png)
